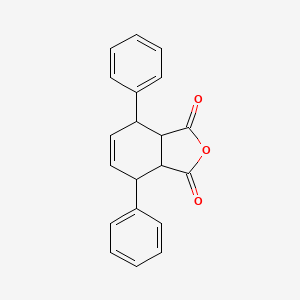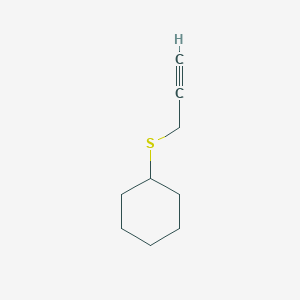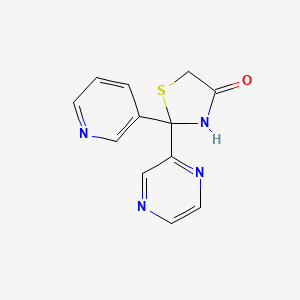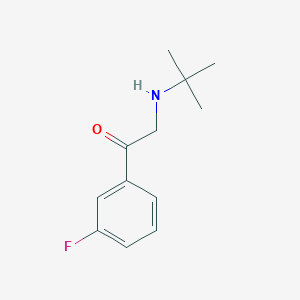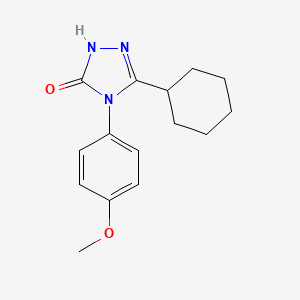
5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group and a methoxyphenyl group attached to the triazole ring.
Méthodes De Préparation
The synthesis of 5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of cyclohexyl isocyanate with 4-methoxyphenyl hydrazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
5-Cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but contains a thiol group instead of a ketone group.
5-Cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol: This compound has a pyridinylmethylene group instead of a methoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Propriétés
Numéro CAS |
85562-74-9 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
3-cyclohexyl-4-(4-methoxyphenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C15H19N3O2/c1-20-13-9-7-12(8-10-13)18-14(16-17-15(18)19)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19) |
Clé InChI |
AODDJSRTVGNTIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=NNC2=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12912269.png)
![2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride](/img/structure/B12912272.png)
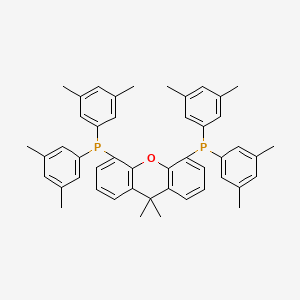
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-](/img/structure/B12912282.png)
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine](/img/structure/B12912289.png)


